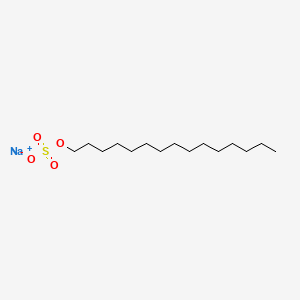
Sodium pentadecyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium pentadecyl sulfate: is a chemical compound widely used in various industrial and consumer applications. It is commonly known for its role as a surfactant, which means it helps to reduce the surface tension of liquids, making it an effective cleaning and foaming agent. This compound is often found in products such as detergents, shampoos, and other personal care items .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid, mono-C12-18-alkyl esters, sodium salts typically involves the sulfation of C12-18 alcohols. The process begins with the reaction of these alcohols with sulfur trioxide (SO₃) in a continuous reactor, such as a falling film reactor. The reaction conditions usually include a temperature range of 30-60°C and a molar ratio of 1:1 between the alcohol and sulfur trioxide .
Industrial Production Methods
In industrial settings, the sulfated product is neutralized with sodium hydroxide (NaOH) to form the sodium salt. This process can be carried out in either batch or continuous reactors. The final product can be obtained in various forms, including powders, needles, or liquids, depending on the specific application requirements .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium pentadecyl sulfate primarily undergoes the following types of reactions:
Hydrolysis: In the presence of strong acids, the compound can hydrolyze back to the parent alcohol and sulfuric acid.
Neutralization: Reacts with bases to form salts and water.
Oxidation: Can be oxidized to form sulfonates under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures.
Neutralization: Sodium hydroxide (NaOH) or other bases at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) under controlled conditions.
Major Products Formed
Hydrolysis: C12-18 alcohols and sulfuric acid.
Neutralization: Sodium salts and water.
Oxidation: Sulfonates.
Wissenschaftliche Forschungsanwendungen
Sodium pentadecyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers to break down cell membranes and release cellular contents.
Medicine: Utilized in formulations for topical applications due to its emulsifying properties.
Industry: Widely used in the production of detergents, shampoos, and other cleaning agents.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. The hydrophobic alkyl chain interacts with non-polar substances, while the hydrophilic sulfate group interacts with water. This dual interaction reduces surface tension and allows for the emulsification of oils and fats, making it an effective cleaning agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sulfuric acid, mono-C12-14-alkyl esters, sodium salts
- Sulfuric acid, mono-C8-10-alkyl esters, sodium salts
- Sulfuric acid, mono-C16-18-alkyl esters, sodium salts
Uniqueness
Sodium pentadecyl sulfate is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in a wide range of applications, from personal care products to industrial cleaners .
Eigenschaften
CAS-Nummer |
13393-71-0 |
|---|---|
Molekularformel |
C15H32NaO4S |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
sodium;pentadecyl sulfate |
InChI |
InChI=1S/C15H32O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18;/h2-15H2,1H3,(H,16,17,18); |
InChI-Schlüssel |
CFQGYTYFPUIIGL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















